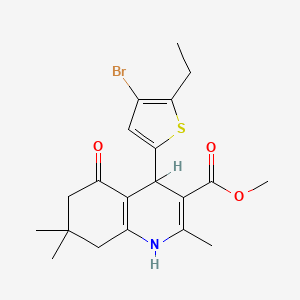![molecular formula C26H27N3O2S B11652258 (2E)-2-cyano-N-[5-(4-methylbenzyl)-1,3-thiazol-2-yl]-3-[4-(pentyloxy)phenyl]prop-2-enamide](/img/structure/B11652258.png)
(2E)-2-cyano-N-[5-(4-methylbenzyl)-1,3-thiazol-2-yl]-3-[4-(pentyloxy)phenyl]prop-2-enamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2E)-2-CYANO-N-{5-[(4-METHYLPHENYL)METHYL]-1,3-THIAZOL-2-YL}-3-[4-(PENTYLOXY)PHENYL]PROP-2-ENAMIDE is a complex organic compound with potential applications in various scientific fields. This compound features a cyano group, a thiazole ring, and a phenyl group with a pentoxy substituent, making it a versatile molecule for research and industrial purposes.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-2-CYANO-N-{5-[(4-METHYLPHENYL)METHYL]-1,3-THIAZOL-2-YL}-3-[4-(PENTYLOXY)PHENYL]PROP-2-ENAMIDE typically involves multi-step organic reactions. The process begins with the preparation of the thiazole ring, followed by the introduction of the cyano group and the phenyl substituents. Common reagents used in these reactions include thionyl chloride, sodium cyanide, and various organic solvents. The reaction conditions often require controlled temperatures and inert atmospheres to ensure the desired product yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent product quality and higher yields. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the compound in its pure form.
化学反応の分析
Types of Reactions
(2E)-2-CYANO-N-{5-[(4-METHYLPHENYL)METHYL]-1,3-THIAZOL-2-YL}-3-[4-(PENTYLOXY)PHENYL]PROP-2-ENAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cyano and phenyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium methoxide). Reaction conditions vary depending on the desired transformation but often involve specific temperatures, solvents, and catalysts.
Major Products
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield carboxylic acids, while reduction can produce amines. Substitution reactions can lead to various substituted derivatives of the original compound.
科学的研究の応用
(2E)-2-CYANO-N-{5-[(4-METHYLPHENYL)METHYL]-1,3-THIAZOL-2-YL}-3-[4-(PENTYLOXY)PHENYL]PROP-2-ENAMIDE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique chemical structure and biological activities.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of (2E)-2-CYANO-N-{5-[(4-METHYLPHENYL)METHYL]-1,3-THIAZOL-2-YL}-3-[4-(PENTYLOXY)PHENYL]PROP-2-ENAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and biological context.
類似化合物との比較
Similar Compounds
Dichloroaniline: An aniline derivative with two chlorine atoms, used in dye and herbicide production.
Methylaervine: A β-carboline alkaloid with antifungal activity.
Uniqueness
(2E)-2-CYANO-N-{5-[(4-METHYLPHENYL)METHYL]-1,3-THIAZOL-2-YL}-3-[4-(PENTYLOXY)PHENYL]PROP-2-ENAMIDE is unique due to its combination of a cyano group, thiazole ring, and phenyl substituents. This structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
特性
分子式 |
C26H27N3O2S |
|---|---|
分子量 |
445.6 g/mol |
IUPAC名 |
(E)-2-cyano-N-[5-[(4-methylphenyl)methyl]-1,3-thiazol-2-yl]-3-(4-pentoxyphenyl)prop-2-enamide |
InChI |
InChI=1S/C26H27N3O2S/c1-3-4-5-14-31-23-12-10-20(11-13-23)15-22(17-27)25(30)29-26-28-18-24(32-26)16-21-8-6-19(2)7-9-21/h6-13,15,18H,3-5,14,16H2,1-2H3,(H,28,29,30)/b22-15+ |
InChIキー |
AAOVDMXHIMMSLA-PXLXIMEGSA-N |
異性体SMILES |
CCCCCOC1=CC=C(C=C1)/C=C(\C#N)/C(=O)NC2=NC=C(S2)CC3=CC=C(C=C3)C |
正規SMILES |
CCCCCOC1=CC=C(C=C1)C=C(C#N)C(=O)NC2=NC=C(S2)CC3=CC=C(C=C3)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-ethoxy-4-{(Z)-[5-imino-7-oxo-2-(propan-2-yl)-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6(7H)-ylidene]methyl}phenyl 4-methylbenzenesulfonate](/img/structure/B11652189.png)
![Ethyl 5-{[(2-chlorophenyl)carbonyl][(4-methylphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B11652192.png)
![methyl 4-[(4Z)-4-{[5-(4-methoxy-2-nitrophenyl)furan-2-yl]methylidene}-3,5-dioxopyrazolidin-1-yl]benzoate](/img/structure/B11652196.png)
![ethyl {[3-(2-methylphenyl)-4-oxo-4,6-dihydro-3H-spiro[benzo[h]quinazoline-5,1'-cyclohexan]-2-yl]sulfanyl}acetate](/img/structure/B11652203.png)
![6-Amino-4-(pentafluorophenyl)-3-phenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B11652209.png)
![(4E)-4-(3-methoxy-4-{2-[2-(4-methylphenoxy)ethoxy]ethoxy}benzylidene)-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B11652213.png)
![Methyl 2-{[(4-chloro-3-nitrophenyl)carbonyl]amino}-4,5-dimethylthiophene-3-carboxylate](/img/structure/B11652214.png)
![2-[4-(4-chlorophenyl)-2,2,4-trimethyl-3,4-dihydroquinolin-1(2H)-yl]-2-oxoethyl diethylcarbamodithioate](/img/structure/B11652222.png)

![2-(2,6-dimethylmorpholin-4-yl)-3-[(Z)-(3-isopropyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11652234.png)
![2-{3-chloro-4-[2-(2-isopropyl-5-methylphenoxy)ethoxy]-5-methoxyphenyl}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B11652235.png)

![2-(4-methylphenyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B11652246.png)
![3-{3-[(2-Methyl-5-phenyl-furan-3-carbonyl)-amino]-phenyl}-acrylic acid](/img/structure/B11652247.png)
